1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose is a synthetic carbohydrate derivative It is characterized by the presence of acetyl groups at positions 1, 2, 4, and 6, and a fluorine atom replacing a hydroxyl group at position 3 on the glucopyranose ring
Preparation Methods
The synthesis of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose typically involves multiple steps. One common method includes the acetylation of 3-deoxy-3-fluoro-alpha-d-glucopyranose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at position 3 can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose involves its interaction with specific molecular targets. The acetyl groups and the fluorine atom play crucial roles in determining the compound’s reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis, where the acetyl groups are removed, and subsequent interactions with biological molecules .
Comparison with Similar Compounds
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-alpha-d-glucopyranose can be compared with other acetylated glucopyranose derivatives, such as:
- 2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-d-glucopyranose
- 1,3,4,6-Tetra-o-acetyl-2-azido-2-deoxy-beta-d-glucopyranose
- 1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C14H19FO9 |
---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1 |
InChI Key |
LIPVVBXVHVLOLU-ITGHMWBKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.